Ammonium-15N Hydroxide

Description

Fundamentals of 15N Isotopic Labeling in Tracer Studies

Nitrogen is a fundamental component of many biological molecules, including amino acids, proteins, and nucleic acids. The most abundant isotope of nitrogen is ¹⁴N, while ¹⁵N is a heavier, stable isotope that accounts for a small fraction of naturally occurring nitrogen. frontiersin.org The principle of ¹⁵N isotopic labeling lies in introducing a compound enriched with the ¹⁵N isotope into a biological or chemical system. arasia.org This enriched compound acts as a tracer, allowing scientists to follow the nitrogen atoms as they are incorporated into various molecules. frontiersin.org

The primary analytical techniques used to detect and quantify the incorporation of ¹⁵N are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. fiveable.me These methods can distinguish between molecules containing ¹⁴N and those labeled with ¹⁵N due to the mass difference. By measuring the ratio of ¹⁵N to ¹⁴N in different biological samples over time, researchers can determine the rates of synthesis, degradation, and transport of nitrogen-containing compounds. nih.govacs.org This approach has been widely applied in diverse research areas, from studying the efficiency of nitrogen-based fertilizers in agriculture to investigating the metabolic fate of drugs in the human body. clearsynth.comiaea.org

Role of Ammonium-15N Hydroxide (B78521) as a Stable Isotope Tracer

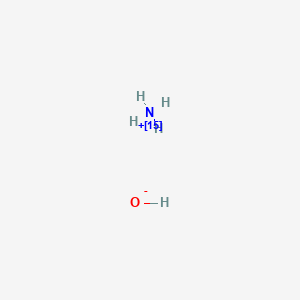

Ammonium-¹⁵N hydroxide ([¹⁵N]H₄OH) is a solution of ammonium (B1175870) hydroxide where the nitrogen atom is the heavy isotope ¹⁵N. chembk.com It is a colorless to slightly yellow liquid with a characteristic strong ammonia (B1221849) odor and is highly soluble in water. chembk.com This compound serves as a crucial stable isotope tracer in a multitude of scientific investigations. chembk.comisotopeshop.com

In biological and agricultural research, [¹⁵N]H₄OH is used to trace the movement and uptake of nitrogen in various systems. isotopeshop.com For example, it helps in understanding plant metabolism, specifically how plants assimilate nitrogen to synthesize amino acids and proteins. isotopeshop.com It is also employed to study the efficiency of nitrogen fertilizers, tracking how much of the applied nitrogen is taken up by crops and its subsequent impact on soil health. isotopeshop.comcymitquimica.com In environmental science, it is used to track the sources of nitrogen pollution and its pathways through ecosystems. isotopeshop.com

Furthermore, in biomedical research, Ammonium-¹⁵N Hydroxide is utilized in metabolic studies to investigate nitrogen metabolism, including protein turnover and nitrogen balance in humans and animals. isotopeshop.com It is also a key reagent in the preparation of other ¹⁵N-labeled compounds, such as isotope-labeled oligonucleotides for NMR studies of protein-DNA complexes. cymitquimica.com The versatility of Ammonium-¹⁵N Hydroxide as a tracer makes it an indispensable tool for a wide range of scientific disciplines.

Research Applications of Ammonium-¹⁵N Hydroxide

| Research Area | Specific Application |

|---|---|

| Nitrogen Cycle Studies | Tracing nitrogen movement through soil, plants, and water to study nutrient uptake and fertilizer efficiency. isotopeshop.com |

| Plant Metabolism | Understanding nitrogen assimilation and the synthesis of amino acids and proteins in plants. isotopeshop.com |

| Ecosystem Analysis | Studying nitrogen dynamics in forests, wetlands, and marine environments. isotopeshop.com |

| Pollution Tracking | Identifying sources of nitrogen pollution and their environmental pathways. isotopeshop.com |

| Metabolic Research | Investigating nitrogen metabolism, protein turnover, and nitrogen balance in humans and animals. isotopeshop.com |

| Biomolecular NMR | Preparation of ¹⁵N-labeled oligonucleotides for studying protein-DNA complexes. cymitquimica.com |

| Soil Fertility Studies | Assessing the effects of nitrogen fertilizers on soil health and crop productivity. isotopeshop.com |

A study on the metabolic fate of ¹⁵N-ammonia in the mudskipper, Periophthalmus modestus, provides a detailed example of how ¹⁵N-labeled ammonium compounds are used. After immersing the fish in ¹⁵N-ammonium sulfate (B86663), researchers tracked the incorporation of ¹⁵N into various nitrogenous components in different tissues. researchgate.net

Metabolic Fate of ¹⁵N in Periophthalmus modestus

| Tissue | Primary Nitrogen Component with ¹⁵N Uptake (First 24h) | Tissue with Highest Total ¹⁵N Uptake |

|---|---|---|

| Blood | Amino-N researchgate.net | Brain researchgate.net |

| Brain | Amino-N researchgate.net | |

| Liver | Amino-N researchgate.net | |

| Gill | Amino-N researchgate.net | |

| Skin | Amino-N researchgate.net |

The study found that the muscle played a significant role in trapping ammonia and producing glutamine and other amino acids under ammonia-loading conditions. researchgate.net This type of detailed metabolic mapping is made possible through the use of ¹⁵N-labeled tracers.

Properties

IUPAC Name |

azanium;hydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H2O/h1H3;1H2/i1+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUUQVKOLVNVRT-YTBWXGASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[OH-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH4+].[OH-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

36.039 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62948-80-5 | |

| Record name | 62948-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for Ammonium 15n Hydroxide in Academic Research

Routes for the Synthesis of 15N-Enriched Ammonium (B1175870) Compounds

The preparation of 15N-enriched ammonium compounds serves as the foundational step for producing Ammonium-15N hydroxide (B78521). These precursors, enriched with the stable isotope ¹⁵N, are synthesized through various chemical reactions.

Preparation from Ammonium-15N Sulfate (B86663)

A common and effective method for generating ¹⁵N-enriched ammonium compounds is through the use of Ammonium-15N sulfate ((¹⁵NH₄)₂SO₄). This salt acts as a primary source of the ¹⁵N isotope. The synthesis involves reacting ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) with sulfuric acid (H₂SO₄). isotopeshop.com This acid-base neutralization reaction is a direct and well-established method for producing the sulfate salt.

The resulting Ammonium-15N sulfate is a fine white crystalline solid, soluble in water, and serves as a versatile starting material for further syntheses. isotopeshop.com For instance, it is widely used in agricultural studies to track the uptake and utilization of nitrogen fertilizers by crops and to assess soil-water management practices. isotopeshop.com It also functions as a ¹⁵N isotope source in various organic chemistry syntheses. isotopeshop.com

To obtain Ammonium-15N hydroxide from Ammonium-15N sulfate, a subsequent reaction is required. While the direct conversion is not explicitly detailed in the provided search results, a common chemical principle would involve the reaction of the ammonium salt with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This would liberate ¹⁵N-ammonia gas, which can then be dissolved in water to form this compound. Careful control of reaction conditions is necessary to ensure efficient conversion and to minimize any potential isotopic dilution.

Another approach mentioned involves the use of ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as a starting material. nih.gov The synthesis of ¹⁵N-labeled pyridine, for example, utilizes ¹⁵NH₄Cl in a reaction with N-(2,4-Dinitrophenyl) pyridinium (B92312) chloride. nih.gov This highlights the versatility of different ¹⁵N-ammonium salts as precursors in isotopic labeling studies.

Production for Specific Isotopic Purity and Concentration Requirements

In academic and research settings, the demand for this compound often comes with stringent requirements for both isotopic purity and concentration. Commercially available solutions of this compound typically specify an isotopic purity of 98 atom % ¹⁵N or higher. sigmaaldrich.comsigmaaldrich.comkrackeler.com

The concentration of these solutions is also a critical parameter and can be tailored to meet the needs of specific applications. Available concentrations are often expressed in terms of normality (N), with common values being approximately 3 N, 6 N, and 14 N in water. sigmaaldrich.comsigmaaldrich.comisotope.com The ability to produce solutions with a defined concentration is essential for quantitative studies where the precise amount of the ¹⁵N tracer introduced into a system must be known.

The preparation of these solutions generally involves dissolving the ¹⁵N-labeled ammonium compound, such as that derived from Ammonium-15N sulfate, in water under controlled conditions to achieve the target concentration. chembk.com The final product is a colorless to slightly yellow liquid with a characteristic strong ammonia smell. chembk.com

Table 1: Commercially Available this compound Solutions

| Property | Value | Reference |

|---|---|---|

| Isotopic Purity | 98 atom % ¹⁵N | sigmaaldrich.comsigmaaldrich.comkrackeler.com |

| Concentration | ~3 N in H₂O | sigmaaldrich.com |

| Concentration | ~6 N in H₂O | isotope.com |

| Concentration | ~14 N in H₂O | sigmaaldrich.comkrackeler.com |

| Molecular Weight | 36.04 g/mol | isotope.com |

| Form | Solution | isotope.comisotope.com |

Considerations for Isotopic Enrichment and Atom Percent Excess

When working with isotopically labeled compounds like this compound, understanding the concepts of isotopic enrichment and atom percent excess is crucial for the correct interpretation of experimental data.

Isotopic enrichment refers to the abundance of a specific isotope in a sample relative to its natural abundance. For nitrogen, the natural abundance of ¹⁵N is approximately 0.3663 atom %. arasia.org In ¹⁵N-labeled compounds, the enrichment level is significantly higher. For example, a product with 98 atom % ¹⁵N purity has a very high level of enrichment. sigmaaldrich.comsigmaaldrich.comkrackeler.com

Atom Percent Excess (APE) is a value that quantifies the enrichment above the natural abundance. It is calculated by subtracting the natural abundance of the isotope from the measured atom percent in the enriched sample. arasia.orgnih.gov APE is a key parameter in tracer studies as it allows researchers to distinguish the introduced labeled nitrogen from the nitrogen naturally present in the system.

The amount of ¹⁵N-labeled material to be used in an experiment depends on several factors, including the rate of application, the enrichment of the labeled material, the type of system being studied (e.g., crop, organism), the duration of the experiment, and the sensitivity of the analytical equipment used for detection, such as an isotope ratio mass spectrometer (IRMS). arasia.orgnih.gov

In studies involving plant nutrition, for instance, the goal is to apply enough ¹⁵N-labeled fertilizer to be detectable in the plant samples. arasia.org Similarly, in metabolic studies, the amount of the ¹⁵N tracer must be sufficient to be observed in the targeted molecules, such as amino acids or proteins. nih.gov Researchers must carefully consider these factors to ensure that the isotopic enrichment in the samples is high enough for accurate measurement and to avoid issues like memory effects in the analytical instruments, which can occur with highly enriched samples. ethz.ch

Table 2: Key Terms in Isotopic Labeling

| Term | Definition | Relevance |

|---|---|---|

| Isotopic Enrichment | The abundance of a specific isotope in a sample relative to its natural abundance. | Indicates the level of the ¹⁵N isotope in the labeled compound. |

| Atom Percent (atom %) | The percentage of a specific isotope relative to the total number of atoms of that element. | A direct measure of the isotopic composition. |

| Atom Percent Excess (APE) | The atom percent of an isotope in a sample minus its natural abundance. arasia.orgnih.gov | Corrects for the naturally occurring ¹⁵N, allowing for precise tracking of the added tracer. |

| Isotope Ratio Mass Spectrometry (IRMS) | An analytical technique used to measure the relative abundance of isotopes. nih.gov | The primary method for quantifying ¹⁵N enrichment in experimental samples. |

Advanced Analytical Techniques in Ammonium 15n Hydroxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a non-invasive technique that exploits the magnetic properties of atomic nuclei. For compounds labeled with ¹⁵N, which has a nuclear spin of ½, NMR provides detailed information about the chemical environment of the nitrogen atom. wikipedia.org This capability is crucial for tracking the fate of Ammonium-¹⁵N Hydroxide (B78521) in biological and chemical systems.

Liquid-phase ¹⁵N NMR is an indispensable tool for investigating ammonia (B1221849) fixation, the process by which atmospheric nitrogen or ammonia is converted into more complex nitrogenous compounds. By introducing ¹⁵N-labeled ammonium (B1175870), researchers can monitor its incorporation into key metabolites over time. For instance, in vivo ¹⁵N NMR studies on pea root nodules exposed to ¹⁵N₂ have successfully tracked the assimilation of fixed nitrogen. researchgate.net These experiments reveal the appearance of ¹⁵N signals in specific molecules, such as the amino acids glutamine and glutamate, providing direct evidence of the metabolic pathways involved. nih.gov The chemical shift of the ¹⁵N ammonium signal itself can also be informative, as it is sensitive to pH, allowing for the probing of different cellular compartments where ammonia assimilation occurs. researchgate.net

¹⁵N NMR spectroscopy is a powerful method for elucidating nitrogen fluxes and mapping metabolic networks. alfa-chemistry.com By supplying Ammonium-¹⁵N Hydroxide as a nitrogen source to cells or organisms, scientists can trace the distribution of the ¹⁵N label throughout the metabolome. portlandpress.com This approach, known as Metabolic Flux Analysis (MFA), allows for the quantification of the rates of metabolic reactions. alfa-chemistry.comnih.gov For example, incubating cells with ¹⁵NH₄Cl and monitoring the rate of formation of ¹⁵N-labeled glutamine can be used to determine the in vivo flux through the glutamine synthetase enzyme. portlandpress.com Combining ¹⁵N and ¹³C labeling provides a particularly detailed view of both nitrogen and carbon fluxes simultaneously, offering a more complete understanding of cellular metabolism. nih.gov

Table 1: Representative ¹⁵N NMR Studies in Metabolic Flux Analysis

| ¹⁵N Source | Organism/System | Key Pathway Studied | Findings | Reference |

| ¹⁵NH₄Cl | Cultured Mammalian Cells | Glutamine Synthetase Flux | Quantified the in vivo rate of glutamine synthesis. | portlandpress.com |

| [¹⁵N]-Ammonium Acetate | Rat Brain | Ammonia Transport & Glutamine Synthesis | Determined the rate of ammonia net transport and de novo glutamine synthesis. | nih.gov |

| ¹⁵N₂ | Pea Root Nodules | Symbiotic Nitrogen Fixation | Observed assimilation into glutamine/glutamate and asparagine in the plant cytoplasm. | researchgate.net |

| ¹³C, ¹⁵N Tracers | M. bovis BCG | Central Carbon & Nitrogen Metabolism | Simultaneously quantified carbon and nitrogen net fluxes in amino acid and nucleotide pathways. | nih.gov |

Pulsed Field Gradient (PFG) NMR is a unique technique for directly measuring the self-diffusion coefficients of molecules and ions. nih.govcreative-biostructure.com This method does not require isotopic labeling for the measurement itself, but it can be used to study the diffusion of ions like the ¹⁵NH₄⁺ from Ammonium-¹⁵N Hydroxide in solution. The PFG NMR experiment, often a Pulsed Field Gradient Spin Echo (PFGSE) sequence, applies magnetic field gradients to "label" the position of nuclei based on their phase. oxinst.comucsb.edu Any translational movement (diffusion) of the ions during a set diffusion time results in an incomplete rephasing of the signal, leading to signal attenuation. oxinst.com By measuring the signal intensity as a function of the gradient strength, the diffusion coefficient (D) can be calculated, providing insights into the ion's mobility, size, and interactions with its environment. oxinst.comresearchgate.net

The combined use of ¹³C and ¹⁵N labeling, analyzed by both ¹³C and ¹⁵N NMR, offers a synergistic approach to understanding complex biochemical processes. alfa-chemistry.com This dual-labeling strategy is invaluable for structural biology and metabolic flux analysis. alfa-chemistry.com In structural studies, the presence of adjacent ¹³C and ¹⁵N nuclei gives rise to spin-spin couplings (J-couplings). nih.gov Measuring these ¹J(¹³C,¹⁵N) and other long-range coupling constants provides unambiguous information about molecular connectivity, which is critical for determining the structures of nitrogen-containing compounds. wikipedia.orgnih.gov In metabolic studies, feeding cells substrates labeled with both isotopes allows researchers to trace the fate of both carbon and nitrogen atoms through various pathways, yielding a more highly resolved and comprehensive flux map. nih.govnih.gov Techniques like ¹⁵N-edited ¹H–¹³C correlation spectroscopy can filter the complex ¹³C spectrum to show only those carbons directly attached to a ¹⁵N atom, simplifying analysis and reducing spectral overlap. acs.org

A significant historical challenge in ¹⁵N NMR has been its low sensitivity, stemming from the low natural abundance (0.37%) and small gyromagnetic ratio of the ¹⁵N nucleus. wikipedia.orgdeutscher-apotheker-verlag.dehuji.ac.il However, substantial technological advancements have greatly enhanced its utility. These include:

High-Field Magnets: Stronger magnetic fields increase signal dispersion and sensitivity. deutscher-apotheker-verlag.de

Cryogenic Probes: Reducing thermal noise in the detector electronics significantly boosts the signal-to-noise ratio.

Advanced Pulse Sequences: Techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) transfer magnetization from more sensitive nuclei (like ¹H) to ¹⁵N, dramatically improving signal intensity. wikipedia.org

Hyperpolarization: Methods such as dissolution Dynamic Nuclear Polarization (d-DNP) and Signal Amplification By Reversible Exchange (SABRE) can increase the ¹⁵N NMR signal by several orders of magnitude, enabling real-time reaction monitoring. nih.govacs.org

These innovations have expanded the practical measurement range of ¹⁵N NMR, allowing for the detection of low-abundance metabolites and the study of larger, more complex systems. deutscher-apotheker-verlag.deresearchgate.net The chemical shift range for ¹⁵N is extensive, spanning over 1000 ppm, which provides excellent resolution for distinguishing different nitrogen environments. wikipedia.orgresearchgate.net

Table 2: Techniques to Enhance ¹⁵N NMR Sensitivity

| Technique | Principle | Typical Enhancement |

| INEPT | Polarization transfer from ¹H to ¹⁵N via J-coupling. | Significant signal boost for protonated nitrogens. |

| Cryoprobes | Cooling of NMR probe electronics to reduce thermal noise. | 2-4 fold increase in signal-to-noise. |

| Hyperpolarization (SABRE) | Transfer of polarization from parahydrogen to a substrate via a catalyst. | >10,000-fold signal enhancement reported. nih.gov |

| Hyperpolarization (DNP) | Transfer of polarization from electrons to nuclei at low temperatures. | Substantial nuclear polarization enhancement. acs.org |

Mass Spectrometry (MS) Based Approaches for ¹⁵N Abundance Analysis

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, making it ideal for determining isotopic abundance. Isotope Ratio Mass Spectrometry (IRMS) is the primary MS-based method for high-precision analysis of ¹⁵N abundance. prometheusprotocols.net

The standard procedure involves converting the nitrogen in a sample, derived from a tracer like Ammonium-¹⁵N Hydroxide, into nitrogen gas (N₂). This is typically achieved through combustion in an elemental analyzer, which is coupled to the mass spectrometer. prometheusprotocols.net The IRMS then measures the ratio of the masses 29 (¹⁴N¹⁵N) and 28 (¹⁴N¹⁴N). This ratio is compared against a standard, atmospheric N₂, to determine the ¹⁵N enrichment of the sample. prometheusprotocols.net

More specialized techniques, such as Membrane Inlet Mass Spectrometry (MIMS), allow for the direct analysis of dissolved gases and volatile compounds in aqueous solutions. thuenen.deacs.org This can be applied to the analysis of aqueous ammonium and nitrate (B79036), sometimes involving chemical conversion to a gaseous analyte like N₂ or N₂O prior to measurement. thuenen.denih.gov These MS-based approaches are fundamental in tracer studies across various fields, from environmental science to medical research, providing precise quantification of nitrogen incorporation and turnover. alfa-chemistry.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid ¹⁵N Abundance

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the ¹⁵N abundance in amino acids following metabolic studies where ¹⁵N-labeled compounds like Ammonium-¹⁵N hydroxide are used as tracers. The methodology allows researchers to track the flow of nitrogen through metabolic pathways and determine the rate of synthesis of new amino acids. nih.govnih.gov

Research Findings: The process begins with the liberation of individual amino acids from proteinaceous samples, typically through acid hydrolysis. ucdavis.eduucdavis.edu Because amino acids are not inherently volatile, they must be chemically modified through a process called derivatization to make them suitable for GC analysis. ucdavis.edunih.gov Common derivatization methods include N-acetylation followed by esterification to form N-acetyl amino acid methyl esters or trimethylsilylation. ucdavis.edunih.gov

Once derivatized, the amino acid mixture is injected into the gas chromatograph. The GC column separates the individual amino acid derivatives based on their volatility and interaction with the column's stationary phase. dss.go.th The separated compounds then enter the mass spectrometer. In a typical setup for isotope ratio analysis, the derivatives are first combusted in a reactor, converting the nitrogen within the amino acid into nitrogen gas (N₂). ucdavis.edunih.gov This N₂ gas is then introduced into an isotope ratio mass spectrometer (IRMS), a specialized type of mass spectrometer that precisely measures the ratios of stable isotopes. ucdavis.edunih.gov The IRMS measures the ion beams corresponding to the different isotopologues of nitrogen gas: ¹⁴N¹⁴N (mass 28), ¹⁴N¹⁵N (mass 29), and sometimes ¹⁵N¹⁵N (mass 30). nih.govusgs.gov By comparing the intensity of the mass 29 peak to the mass 28 peak, the abundance of ¹⁵N in each amino acid can be accurately calculated. nih.gov

This technique is sensitive enough to measure the low levels of ¹⁵N enrichment found in metabolic studies, providing valuable insights into amino acid kinetics, pool sizes, and turnover rates in various biological systems. nih.gov

Table 1: GC-MS Derivatization Agents for ¹⁵N-Amino Acid Analysis

| Derivatization Agent/Method | Resulting Derivative | Key Characteristics | Amino Acids Amenable |

|---|---|---|---|

| Acidified Methanol & Acetic Anhydride/Trimethylamine | N-acetyl methyl esters (NACME) | Commonly used, robust method for GC-C-IRMS. ucdavis.edu | Ala, Asp, Glu, Gly, His, Ile, Leu, Lys, Met, Phe, Pro, Ser, Thr, Tyr, Val. ucdavis.edu |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) derivatives | Produces characteristic fragments (e.g., [M-57]⁺) containing the complete amino acid. dss.go.th | Wide range of amino acids. |

| Isopropanol & Pivaloyl Chloride | N-pivaloyl amino acid isopropyl esters | Used for measuring ¹⁵N isotopic abundances in physiological samples. | General amino acids. |

Ultrahigh Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Submicromolar Ammonia Quantification

Quantifying low concentrations of ammonia, especially the ¹⁵N isotopologue, is critical in fields like electrocatalysis for nitrogen fixation and environmental science. acs.orgacs.org Ultrahigh Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has emerged as a highly sensitive and selective method for this purpose, capable of measuring ammonia at submicromolar levels. acs.orgresearchgate.net

Research Findings: A significant challenge in analyzing ammonia with this technique is its poor retention in reverse-phase liquid chromatography and its low mass, which can be subject to interference. To overcome this, a derivatization strategy is employed. One effective agent is Dansyl chloride, which reacts with ammonia (both ¹⁴NH₃ and ¹⁵NH₃) to form a stable derivative, DNS-NH₂. acs.orgacs.org This process is typically performed by mixing the aqueous ammonium solution with a Dansyl chloride solution at an optimal pH (around 9.5) at room temperature. acs.orgamazonaws.com

The resulting DNS-NH₂ derivative is well-suited for UPLC separation and subsequent MS detection. acs.org The UPLC system provides rapid and efficient separation of the derivative from the reaction matrix. amazonaws.com The mass spectrometer can then specifically detect the derivatized ammonia. This method is highly sensitive, with studies demonstrating a high signal-to-noise ratio for samples with concentrations as low as 0.6 μM ¹⁵NH₃. acs.orgosti.gov The calibration curves for this method are linear over a relevant concentration range (e.g., 0.6–43.5 μM), allowing for accurate quantification. acs.org A key advantage of this approach is the stability of the derivatized products, which have been shown to be stable for at least 14 days, permitting reliable analysis over time. acs.org

Table 2: UPLC-MS Performance for ¹⁵N-Ammonia Quantification via Dansyl Chloride Derivatization

| Parameter | Finding | Reference |

|---|---|---|

| Derivatization Agent | Dansyl chloride | acs.org |

| Linear Concentration Range | 0.6–43.5 μM | acs.org |

| Achieved Signal-to-Noise (S/N) Ratio | ~12 for 0.6 μM ¹⁵NH₃ | acs.orgosti.gov |

| Elution Time | Approximately 3.1 minutes | acs.orgosti.gov |

| Derivative Stability | Linear calibration (R² ≥ 0.995) maintained after 14 days. | acs.org |

Isotopic Selectivity in Mass Spectrometry for ¹⁵N-Labeled Ammonia

A primary advantage of using mass spectrometry is its inherent ability to distinguish between isotopes of the same element. alfa-chemistry.com In the context of Ammonium-¹⁵N Hydroxide research, this isotopic selectivity is crucial for differentiating the labeled ¹⁵N tracer from the naturally abundant ¹⁴N, which may be present as background contamination. acs.orgacs.org

Research Findings: When ¹⁵N-labeled ammonia is analyzed by MS, typically after derivatization as in the UPLC-MS method, the instrument separates ions based on their mass-to-charge ratio (m/z). researchgate.net Since the ¹⁵N isotope has one more neutron than the ¹⁴N isotope, any molecule containing ¹⁵N will have a mass that is approximately one Dalton higher than its ¹⁴N counterpart. alfa-chemistry.com

For example, when ammonia is derivatized with Dansyl chloride, the resulting DNS-¹⁴NH₂ and DNS-¹⁵NH₂ molecules are chemically identical but have different masses. The UPLC-MS method can distinguish and quantify these based on their distinct m/z peaks. Specifically, the DNS-¹⁴NH₂ derivative is detected at an m/z of 251.0854, while the DNS-¹⁵NH₂ derivative is detected at an m/z of 252.0825. acs.orgacs.orgosti.gov The mass spectrometer's high resolution allows it to clearly separate these two signals, enabling precise quantification of the ¹⁵N-labeled ammonia, even in the presence of a significant background of ¹⁴N-ammonia. acs.org This selectivity is essential for tracer experiments, as it ensures that the detected signal originates exclusively from the introduced ¹⁵N label, thereby preventing erroneous results from environmental contamination. acs.orgacs.org

Table 3: Mass-to-Charge (m/z) Ratios for Isotopic Ammonia Derivatives

| Isotopologue | Derivative | Mass-to-Charge (m/z) | Reference |

|---|---|---|---|

| ¹⁴N-Ammonia | DNS-¹⁴NH₂ | 251.0854 | acs.orgacs.orgosti.gov |

| ¹⁵N-Ammonia | DNS-¹⁵NH₂ | 252.0825 | acs.orgacs.orgosti.gov |

Emission Spectroscopic Methods for ¹⁵N Analysis

While mass spectrometry is the benchmark for precision in isotope analysis, optical emission spectrometry (OES) provides a valuable and accessible alternative for ¹⁵N determination. nih.govcambridge.org This technique is particularly advantageous due to its lower cost, simpler operation, and reduced maintenance requirements compared to mass spectrometers. nih.govtandfonline.com

Research Findings: The fundamental principle of OES for ¹⁵N analysis involves converting the nitrogen in a sample into diatomic nitrogen gas (N₂). tandfonline.comird.fr This is typically achieved through a modified Dumas combustion method within a sealed, evacuated glass discharge tube. ird.fr The tube containing the N₂ gas is then subjected to high-frequency excitation, which causes the gas to emit light. tandfonline.comird.fr

The spectrometer analyzes this light, which contains emission bands characteristic of the different N₂ isotopologues. The emission wavelengths for ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N are slightly different due to their mass differences. ird.fr The instrument measures the intensity of the light emission at the specific wavelengths for ¹⁴N¹⁴N (mass 28) and ¹⁴N¹⁵N (mass 29). cambridge.org The ratio of these intensities is then used to calculate the ¹⁵N abundance. cambridge.org

OES has proven to be a reliable technique for a wide range of samples, including those from agricultural and clinical studies. nih.govtandfonline.com Although its precision is lower than that of IRMS, studies comparing the two methods have shown a very high correlation. For instance, a study analyzing biological samples with low ¹⁵N enrichments found correlation coefficients between MS and OES measurements ranging from 0.988 to 0.999. nih.gov This demonstrates that OES is a highly useful analytical technique for obtaining reliable information in metabolic studies, especially when very high precision is not the primary requirement. nih.gov The method is effective for samples containing between 1 and 110 µg of nitrogen. rsc.org

Table 4: Comparison of OES and Mass Spectrometry for ¹⁵N Enrichment Analysis

| Sample Type | Average ¹⁵N% Enrichment (MS) | Correlation Coefficient (MS vs. OES) | Reference |

|---|---|---|---|

| Urinary Urea (B33335) | 0.5% | 0.999 | nih.gov |

| Total Plasma Proteins | 0.21% | 0.998 | nih.gov |

| Albumin | 0.14% | 0.988 | nih.gov |

Complementary Elemental Analysis for Nitrogen Content

To accurately determine the isotopic enrichment (e.g., atom % ¹⁵N) in a sample, it is often necessary to know the total amount of nitrogen present. Isotope ratio measurements provide a ratio, but to understand the absolute amount of an isotope or to express enrichment as a percentage of the total nitrogen pool, a separate measurement of the total nitrogen content is required. This is accomplished through elemental analysis.

Research Findings: The most common method for determining total nitrogen content in solid and liquid samples is high-temperature combustion, often referred to as the Dumas method. This process is typically performed using an elemental analyzer (EA). usgs.gov In this instrument, a precisely weighed sample is placed in a tin capsule and dropped into a high-temperature combustion furnace (around 1000 °C). usgs.govmeasurlabs.com In an oxygen-rich helium atmosphere, the sample is combusted, converting all the nitrogen contained within it into a mixture of gases, primarily N₂ and various nitrogen oxides (NOₓ). usgs.gov

This gas mixture is then passed through a reduction tube, usually containing copper, which converts the nitrogen oxides into N₂ gas. usgs.gov After removing other combustion by-products like water and carbon dioxide, the purified N₂ gas is measured by a thermal conductivity detector (TCD). measurlabs.com The detector's response is proportional to the amount of N₂ gas, which allows for the precise quantification of the total nitrogen in the original sample. measurlabs.com

Modern analytical systems often couple an elemental analyzer directly to an isotope ratio mass spectrometer (EA-IRMS). usgs.gov This integrated setup allows for the near-simultaneous determination of both the total nitrogen content (from the EA's TCD) and the ¹⁵N/¹⁴N isotope ratio (from the IRMS) on the same sample, providing a comprehensive and efficient analysis. usgs.gov Routine analysis typically requires a minimum of 40 µg of nitrogen per sample for reliable results. usgs.gov

Table 5: Principles of Elemental Analysis for Nitrogen Content

| Step | Process | Purpose |

|---|---|---|

| 1. Sample Preparation | Sample is weighed into a tin capsule. | To introduce a precise amount of material into the analyzer. usgs.gov |

| 2. Combustion | Sample is combusted at high temperature (~1000 °C) in an O₂/He atmosphere. | To convert all forms of nitrogen in the sample to gaseous N₂ and NOₓ. usgs.gov |

| 3. Reduction | Gases pass through a reduction tube (e.g., copper). | To convert all NOₓ to N₂ gas. usgs.gov |

| 4. Purification | Water and CO₂ are removed by traps. | To isolate pure N₂ gas for detection. usgs.gov |

| 5. Detection | N₂ gas is measured by a Thermal Conductivity Detector (TCD). | To quantify the total amount of nitrogen. measurlabs.com |

Applications of Ammonium 15n Hydroxide in Biogeochemical Cycling Research

Soil Nitrogen Dynamics and Transformations

The use of 15N-labeled compounds is a powerful technique for studying the intricate network of nitrogen transformations in soil. wikipedia.org By introducing Ammonium-15N Hydroxide (B78521), which provides a source of 15N-enriched ammonium (B1175870) (15NH₄⁺), researchers can distinguish the applied fertilizer nitrogen from the native nitrogen already present in the soil. wikipedia.orgresearchgate.net This allows for the precise quantification of various processes such as uptake by plants, incorporation into soil organic matter, and losses to the environment. wikipedia.orgfrontiersin.org

In agricultural settings, 15N-labeled ammonium is used to trace the fate of fertilizer nitrogen. isotopeshop.comscience.gov Studies using this tracer can determine the efficiency with which crops utilize applied nitrogen and how much remains in the soil or is lost from the system. science.govresearchgate.net For instance, a field experiment using 15N-labelled urea (B33335) (which hydrolyzes to ammonium) on maize showed that at harvest, 48.3% to 51.3% of the applied nitrogen remained in the 0–200 cm soil layer. researchgate.net The distribution of this residual nitrogen is critical, with approximately half often remaining in the topsoil (0–20 cm layer). researchgate.net

The application of organic matter can significantly influence the destination of fertilizer nitrogen. tandfonline.com A study investigating the co-application of 15N-labeled ammonium with various organic materials found that after two consecutive crops, plots amended with pig compost retained over 25% of the applied 15N in the top 30 cm of soil, whereas control plots retained only about 10%. tandfonline.com This indicates that certain organic amendments can enhance the retention of fertilizer-derived nitrogen in the soil.

Table 1: Recovery of Applied 15N-Labeled Ammonium in Soil and Plants under Different Organic Matter Treatments

| Treatment | 15N Recovery in Soil (0-30 cm) (%) | 15N Recovery in Maize Plant (%) | 15N Recovery in Wheat Plant (%) |

|---|---|---|---|

| Control | 10.1 | 45.2 | 5.1 |

| Wheat Straw | 18.5 | 38.9 | 4.3 |

| Pig Compost | 25.5 | 33.1 | 3.9 |

| Cow Compost | 19.8 | 39.8 | 4.7 |

| Plant Manure | 10.5 | 42.1 | 5.3 |

Data adapted from a study on the effect of organic matter application on the fate of 15N-labeled ammonium. tandfonline.com

Ammonium-15N hydroxide is instrumental in studying the abiotic process of ammonia (B1221849) fixation by soil organic matter, particularly humic substances. researchgate.netusgs.gov Through 15N Nuclear Magnetic Resonance (NMR) spectrometry, researchers can analyze the chemical forms of nitrogen incorporated into humic and fulvic acids after they react with 15N-labelled ammonium hydroxide. researchgate.netusgs.govkisti.re.kr These studies have revealed that ammonia reacts to form a variety of nitrogen-containing heterocyclic structures within the humic material, primarily indole (B1671886) and pyrrole (B145914) nitrogen, along with pyridine, pyrazine, amide, and aminohydroquinone nitrogen. researchgate.netusgs.gov This process effectively transfers nitrogen from a mineral form (ammonium) into a stable, organic form, influencing its long-term availability in the soil. One study found that reacting Suwannee River fulvic acid with 15N-labelled ammonium hydroxide increased its nitrogen content from 0.88% to 3.17%. researchgate.netusgs.govnih.gov

Table 2: Nitrogen Content of Humic Substances Before and After Ammonia Fixation

| Humic Substance | Nitrogen Content Before Fixation (%) | Nitrogen Content After Fixation (%) | Increase in Nitrogen Content (%) |

|---|---|---|---|

| Suwannee River Fulvic Acid | 0.88 | 3.17 | 2.29 |

| Peat Humic Acid | 2.10 | 3.61 | 1.51 |

| Leonardite Humic Acid | 1.12 | 2.28 | 1.16 |

Data from a study using 15N-labelled ammonium hydroxide to investigate ammonia fixation. researchgate.netusgs.gov

The simultaneous processes of nitrogen mineralization (the conversion of organic N to inorganic NH₄⁺) and immobilization (the uptake of inorganic N by microorganisms) can be quantified using the 15N isotope pool dilution (IPD) technique. nih.govjircas.go.jp This method involves adding a 15N-NH₄⁺ tracer to the soil and then monitoring the change in the 15N enrichment of the ammonium pool over a short incubation period. jircas.go.jp A decline in the 15N enrichment indicates that the labeled ammonium is being diluted by newly mineralized, unlabeled ammonium from native soil organic matter, allowing for the calculation of the gross mineralization rate. jircas.go.jp Conversely, the disappearance of the 15N tracer from the inorganic pool provides a measure of gross immobilization. nih.gov

Studies using this approach have shown that in some soils, such as grassland soil, there is rapid consumption of added 15N-NH₄⁺ due to both abiotic fixation (24%) and biotic processes like microbial uptake (10%) and nitrification (13%). nih.gov In contrast, other soils, like a forest soil, may show very little consumption of the tracer over the same period. nih.gov This technique is crucial for understanding the turnover rate of microbial biomass and the internal cycling of nitrogen, which are key to soil fertility. tandfonline.com

This compound is a precursor for tracers used to quantify key nitrogen loss pathways: nitrification (the oxidation of ammonium to nitrate) and denitrification (the reduction of nitrate (B79036) to dinitrogen gas). researchgate.netnih.gov By applying 15N-labeled ammonium, researchers can track its conversion to 15N-labeled nitrate (15NO₃⁻), thereby measuring the gross nitrification rate. unlv.edu

The 15N isotope pairing technique (IPT) is a sophisticated method used to measure denitrification and distinguish its sources. nih.govasm.org In this method, 15N-labeled nitrate is added to the system (or is produced in-situ from labeled ammonium). Denitrification of a mixture of labeled 15NO₃⁻ and unlabeled 14NO₃⁻ produces three types of dinitrogen gas: 28N₂ (14N14N), 29N₂ (14N15N), and 30N₂ (15N15N). nih.govasm.org The ratio of these gases allows scientists to calculate the total denitrification rate and to differentiate between denitrification that relies on nitrate from the overlying water column versus denitrification that is coupled to nitrification occurring within the soil or sediment. nih.govasm.org

A significant environmental concern in nitrogen cycling is the production of nitrous oxide (N₂O), a potent greenhouse gas. frontiersin.orgresearchgate.net 15N tracers, derived from sources like this compound, are essential for identifying the specific microbial pathways responsible for N₂O emissions and for quantifying the contribution of applied fertilizers to these emissions. wikipedia.orgfrontiersin.orgresearchgate.net Both nitrification and denitrification can produce N₂O. nih.gov

By applying 15N-labeled ammonium, researchers can trace the label into the N₂O produced. nih.gov If N₂O is heavily labeled with 15N, it directly implicates the applied fertilizer as a primary source. frontiersin.orgresearchgate.net However, studies have shown complex interactions. For example, in a study using 15N-labeled organic fertilizers (digestates), it was found that the fertilizer application triggered N₂O production primarily from the existing soil nitrogen pool, rather than from the fertilizer itself. frontiersin.orgresearchgate.net In the first year of the study, only 16–33% of the N₂O emitted originated from the applied digestate N. frontiersin.orgresearchgate.net This suggests that the addition of labile carbon and nitrogen from the fertilizer stimulated microbial activity that consumed native soil nitrate. researchgate.net Isotopic analysis can also help distinguish between N₂O production pathways, such as by ammonia-oxidizing archaea, which have been shown to produce N₂O through both ammonia oxidation and nitrifier denitrification. nih.gov

The ultimate fate of applied ammonium fertilizer is governed by a combination of soil properties and management practices. science.govnih.gov Tracing studies using 15N-labeled ammonium are critical for optimizing these practices to improve nitrogen use efficiency and minimize environmental losses. science.govmdpi.com

Soil characteristics such as pH, organic matter content, and texture influence N transformations. nih.govmdpi.com For example, soil pH can affect the rate of ammonia volatilization, with higher pH generally leading to greater losses. mdpi.com The application of different types of organic matter can alter the balance between immobilization and mineralization, thereby affecting how much fertilizer N is retained in the soil versus being available for plant uptake or loss. tandfonline.com

Fertilizer application methods also play a significant role. A study comparing split application (SA) with band application (BA) of 15N-labeled urea found that fertilizer-N recovery was higher in the SA treatment. science.gov Similarly, research on different drip irrigation regimes for lettuce cultivation showed that irrigation levels affected how much residual fertilizer-15N from a previous season was taken up by the succeeding crop, with uptake ranging from 2.1% to 4.8% of the residual amount. mdpi.com These studies demonstrate how 15N tracers can provide quantitative data to guide best management practices for specific soil types and cropping systems. science.govmdpi.com

Assessing the Fate of Applied Nitrogen Fertilizers (e.g., Urea, Ammonium Sulfate)

The use of ¹⁵N-labeled compounds, such as this compound or materials synthesized from it like ¹⁵N-labeled urea and ammonium sulfate (B86663), is a cornerstone of research aimed at understanding the efficiency and environmental fate of agricultural nitrogen fertilizers. unh.edu These tracer studies provide precise data on how much of the applied nitrogen is taken up by the target crop, how much remains in the soil, and how much is lost to the environment through processes like leaching or gaseous emissions. researchgate.netuhi.ac.uk

Research using ¹⁵N-labeled urea in long-term fertilized soils has shown that fertilizer nitrogen use efficiency can be significantly influenced by soil fertility and the type of fertilization. For instance, in a study on a calcareous Cambisol in the North China Plain, a manure plus synthetic nitrogen treatment resulted in a fertilizer N use efficiency of 56%, with 47 kg N ha⁻¹ remaining as residual fertilizer in the soil. uhi.ac.uk In contrast, the treatment with only synthetic nitrogen showed a lower efficiency of 46% and a higher residual amount of 64 kg N ha⁻¹. uhi.ac.uk Such studies highlight that combining organic and synthetic fertilizers can improve the synchrony between nitrogen supply and crop demand. uhi.ac.uk

Further investigations have demonstrated that a significant portion of applied fertilizer nitrogen can remain in the soil for extended periods. A three-decade-long tracer experiment revealed that 12–15% of the initially applied labeled fertilizer N was still present in the soil organic matter almost 30 years later. nih.gov This long-term retention has implications for soil fertility and the potential for delayed nitrogen release into the environment.

The method of fertilizer application also plays a crucial role in its fate. Field experiments comparing split application (SA) and band application (BA) of ¹⁵N-labeled urea on wheat showed that at high N rates, SA resulted in higher grain yield and greater plant N derived from the fertilizer. researchgate.net The recovery of fertilizer-N by the crop was higher with SA, while the highest N loss was observed with BA at high application rates. researchgate.net

Table 1: Fate of ¹⁵N-Labeled Urea Under Different Fertilization Regimes This table summarizes findings on the distribution of applied nitrogen fertilizer.

| Fertilization Treatment | Fertilizer N Use Efficiency (%) | Residual Fertilizer N in Soil (kg N ha⁻¹) | Fertilizer N Loss (%) | Source |

|---|---|---|---|---|

| Manure + Synthetic N | 56 | 47 | 11-16 | uhi.ac.uk |

| Synthetic N Only | 46 | 64 | 11-16 | uhi.ac.uk |

| N-deficient Soil + Synthetic N | 68 | 31 | 11-16 | uhi.ac.uk |

Aquatic Ecosystem Nitrogen Cycling Studies

Stable isotope tracers like this compound are invaluable tools for unraveling the complex web of nitrogen transformations in marine and freshwater environments. wisc.edu These tracers allow for the direct measurement of process rates that are otherwise difficult to distinguish. unh.edu

By introducing ¹⁵N-labeled ammonium, researchers can track its incorporation into various components of an aquatic ecosystem, from microorganisms to higher trophic levels. This approach has been used to determine the residence time and uptake lengths of ammonium in streams. For example, a study in a forest stream using a six-week addition of ¹⁵N-labeled ammonium found that the residence time of ammonium in the stream water was very short, only 5–6 minutes, with uptake lengths of 23–27 meters. This indicates rapid biological uptake and processing of available ammonium.

The use of ¹⁵N also helps to quantify the rates of different nitrogen transformation processes. In the same forest stream study, nitrification of streamwater ammonium was found to be a significant process, accounting for 19% of the total ammonium uptake rate. These detailed insights into nitrogen movement and transformation are crucial for understanding nutrient dynamics and the health of aquatic ecosystems.

The discovery and characterization of the anammox process have been significantly advanced by the use of ¹⁵N-labeled compounds. nih.gov Seminal studies used ¹⁵N-labeled ammonium and nitrite (B80452) to trace the metabolic pathway of this novel microbial process. wikipedia.orgnih.govnerc.ac.uk

In these experiments, when ¹⁵N-labeled ammonium was supplied with unlabeled nitrite, the primary product was dinitrogen gas containing one atom of ¹⁵N and one atom of ¹⁴N (¹⁴-¹⁵N₂). nih.gov This key finding demonstrated that ammonium and nitrite are the direct precursors of dinitrogen gas in the anammox reaction. nih.gov Further experiments using ¹⁵N-labeled substrates helped to identify crucial intermediates in the pathway. It was shown that ammonium is biologically oxidized with hydroxylamine (B1172632) as a likely electron acceptor, which is itself derived from nitrite. wikipedia.orgnerc.ac.ukresearchgate.net Batch experiments transiently accumulated hydrazine (B178648), leading to the postulation that the conversion of hydrazine to dinitrogen gas is the step that generates electrons for the reduction of nitrite to hydroxylamine. wikipedia.orgnih.govnerc.ac.uk

Table 2: Key Findings from ¹⁵N Tracer Studies in Anammox Research This table highlights the role of ¹⁵N in identifying the reactants and intermediates of the anaerobic ammonium oxidation process.

| ¹⁵N-Labeled Substrate(s) | Key Observation | Inferred Conclusion | Source |

|---|---|---|---|

| ¹⁵NH₄⁺ and ¹⁴NO₂⁻ | Production of ¹⁴-¹⁵N₂ gas | Ammonium and nitrite are direct precursors to N₂ gas | nih.gov |

| ¹⁵NH₄⁺ and NH₂OH | Transient accumulation of hydrazine | Hydrazine is an intermediate in the pathway | wikipedia.orgnerc.ac.uk |

| ¹⁵N-labeled compounds | Hydroxylamine acts as an electron acceptor | Elucidation of the electron transfer chain | wikipedia.orgnih.gov |

Sediments are hotspots for microbial activity and play a vital role in nitrogen cycling. ¹⁵N tracer techniques are employed to measure the rates of nitrogen transformation processes within sediments, such as denitrification and anammox. researchgate.net Studies in coastal Baltic Sea sediments, for example, used ¹⁵N-labeled nitrate to measure denitrification rates and found unexpectedly high isotope fractionation, challenging previous assumptions that sedimentary denitrification has a minimal isotopic effect on the overlying water column. researchgate.netsigmaaldrich.com

In the unique environment of the sulfate-methane transition zone (SMTZ) in marine sediments, ¹⁵N isotopes have helped to unravel complex nitrogen cycling linked to the anaerobic oxidation of methane (B114726) (AOM). bohrium.com Research has shown that nitrogen uptake by anaerobic methanotrophic archaea (ANME) can modify the nitrogen isotope composition of the bulk sediment. bohrium.com In these zones, a decrease in ammonium concentration is coupled with a negative excursion in the δ¹⁵N of total nitrogen, which is interpreted as N₂ fixation by ANME, incorporating isotopically light atmospheric nitrogen. bohrium.com These studies demonstrate how ¹⁵N tracers can illuminate the intricate links between the nitrogen, sulfur, and carbon cycles in sedimentary environments.

Photoammonification, the photochemical production of ammonium from dissolved organic nitrogen (DON), is another important process in aquatic nitrogen cycling. While direct studies using this compound are less common, the principle of ¹⁵N tracing is applied using other labeled compounds to understand this process. For instance, studies have used ¹⁵N-labeled nitrate and nitrite to investigate their UV-induced incorporation into aquatic natural organic matter (NOM). wikipedia.org These experiments revealed that irradiation can lead to the formation of various nitrogen-containing organic compounds and can also catalyze the reduction of nitrate to ammonia. wikipedia.org

Research on model low molecular weight DON compounds, such as amino acids, has shown that photoammonification is primarily induced by UV light. Experiments with diatom exudates demonstrated net photoproduction of ammonium, with rates that could potentially support a significant portion of the phytoplankton's nitrogen demand in spring and summer. These findings underscore the role of photochemical reactions as a source of bioavailable nitrogen in sunlit surface waters.

Stable nitrogen isotopes (¹⁵N) are a powerful tool for elucidating the structure and dynamics of aquatic food webs. The principle is based on the predictable enrichment of ¹⁵N in an organism's tissues relative to its diet. By analyzing the δ¹⁵N values of various organisms, scientists can determine their trophic level.

The introduction of a ¹⁵N tracer, such as ¹⁵N-labeled ammonium, allows for a more dynamic view of nitrogen flow. Researchers can trace the movement of the labeled nitrogen from primary producers (like phytoplankton) that assimilate it from the water, through primary consumers (zooplankton) that graze on them, and up to higher trophic levels like fish. A study in subtropical aquaculture ponds used ¹⁵N-labeled ammonium to compare nitrogen dynamics under different management practices. The study found that small-sized plankton were the primary assimilators of the tracer and that there was a high rate of nutrient reactivation from settled organic matter back into the pelagic food web. Such experiments provide quantitative data on nutrient transfer efficiencies between trophic levels and help to understand how nutrient inputs support the entire food web.

Atmospheric Nitrogen Reactions in Environmental Contexts

No research data is available on the direct application of this compound for studying the formation of atmospheric particulate matter.

Applications of Ammonium 15n Hydroxide in Biological Systems Research

Plant Nitrogen Uptake and Assimilation

Nitrogen is a critical nutrient for plant growth, and its availability in the soil often limits productivity. nih.gov Plants primarily acquire nitrogen from the soil in two inorganic forms: ammonium (B1175870) (NH₄⁺) and nitrate (B79036) (NO₃⁻). wikipedia.org The use of ¹⁵N-labeled compounds, such as Ammonium-15N Hydroxide (B78521), has been instrumental in dissecting the complex processes of nitrogen uptake and assimilation. kit.eduresearchgate.net

Research utilizing Ammonium-15N Hydroxide has provided significant insights into how plants absorb different forms of nitrogen. Studies have shown that many plant species exhibit a preference for either ammonium or nitrate, and this preference can be influenced by environmental conditions and the plant's developmental stage.

For instance, in tea plants (Camellia sinensis L.), experiments using ¹⁵N-labeled ammonium and nitrate revealed that while both forms can be absorbed simultaneously, ammonium is taken up more rapidly. tandfonline.com Similarly, rice plants are known to absorb ammonium at a higher rate than nitrate. researchgate.net In contrast, a study on mature larch trees using in situ paired ¹⁵N labeling found that nitrate uptake and translocation were slightly higher than that of ammonium, highlighting the importance of both nitrogen forms for mature trees. researchgate.net

These studies often involve exposing plants to solutions containing ¹⁵N-labeled ammonium or nitrate and measuring the rate of ¹⁵N accumulation in the plant tissues over time. This allows researchers to calculate uptake kinetics and determine the plant's preference under specific conditions.

Table 1: Comparative Uptake of ¹⁵N-Ammonium and ¹⁵N-Nitrate in Different Plant Species

| Plant Species | Preferred Nitrogen Form | Key Finding |

|---|---|---|

| Tea (Camellia sinensis L.) | Ammonium | Ammonium was absorbed more rapidly than nitrate when both were available. tandfonline.com |

| Rice (Oryza sativa) | Ammonium | Indica rice varieties absorbed nitrate more effectively than Japonica varieties when supplied exclusively. tandfonline.com |

Once inside the plant, inorganic nitrogen must be converted into organic forms, primarily amino acids, which are the building blocks of proteins. The glutamine synthetase/glutamate synthase (GS-GOGAT) pathway is the primary route for ammonium assimilation in plants. wikipedia.org

¹⁵N tracing studies have been pivotal in confirming the steps of this pathway. By supplying this compound to plants, researchers can track the incorporation of the ¹⁵N label into various amino acids and proteins. For example, kinetic labeling studies in barley roots fed with ¹⁵N-ammonium showed that the label was first incorporated into the amide-N of glutamine, consistent with the GS-GOGAT pathway. nih.govnih.gov These experiments provide direct evidence of the metabolic fate of absorbed ammonium and help to understand how different nutritional and environmental factors affect nitrogen assimilation. nih.govnih.gov

After assimilation, nitrogen-containing compounds are transported to various parts of the plant to support growth and development. The use of this compound allows for the detailed mapping of these translocation and allocation patterns.

By measuring the distribution of ¹⁵N in different plant organs (roots, stems, leaves, and reproductive tissues) at various time points after the application of the tracer, scientists can determine where the absorbed nitrogen is being utilized. For example, a study on tea plants showed that nitrogen derived from ammonium was retained more in the roots and mature stems, while nitrate-derived nitrogen was more readily transported to young and mature leaves. tandfonline.com In processing tomatoes, ¹⁵N tracer studies have been used to analyze the accumulation, utilization, and distribution of fertilizer nitrogen at different growth stages, providing valuable information for optimizing fertilization strategies. tandfonline.com

Table 2: Distribution of ¹⁵N-Derived Nitrogen in Tea Plants (Camellia sinensis L.)

| Plant Organ | Relative Distribution of ¹⁵NH₄⁺-N | Relative Distribution of ¹⁵NO₃⁻-N |

|---|---|---|

| Young Leaves | Lower | Higher |

| Mature Leaves | Lower | Higher |

| Mature Stem | Higher | Lower |

| Roots | Higher | Lower |

Data adapted from studies on the differential transport of ammonium and nitrate-derived nitrogen. tandfonline.com

The uptake of ammonium from the soil into root cells is mediated by specific proteins called ammonium transporters (AMTs). researchgate.netmdpi.comresearchgate.net These transporters play a crucial role in regulating the amount of nitrogen a plant can acquire. The use of ¹⁵N-labeled ammonium has been instrumental in functional studies of these genes.

By overexpressing or knocking out specific AMT genes in plants and then conducting ¹⁵N uptake assays, researchers can determine the specific function of that transporter. For instance, studies in rice have aimed to modify the expression of AMT genes to improve nitrogen uptake ability. nih.gov Research has shown that the expression of these genes is often regulated by the nitrogen status of the plant, with some genes being induced under nitrogen starvation conditions. nih.gov The molecular identification of the first ammonium transporter gene, Amt1, in Arabidopsis thaliana was a major advancement in this field. nih.gov

Nitrogen Use Efficiency (NUE) is a critical measure in agriculture that reflects how effectively a crop utilizes the available nitrogen to produce biomass and yield. nih.gov Improving NUE is essential for sustainable agriculture, as it can lead to reduced fertilizer use, lower production costs, and minimized environmental pollution. nih.gov

The ¹⁵N isotope dilution technique is a powerful tool for accurately determining NUE. mdpi.com By applying a known amount of ¹⁵N-labeled fertilizer, such as that derived from this compound, to a crop, researchers can distinguish the nitrogen taken up from the fertilizer from the nitrogen already present in the soil. nih.gov This allows for the precise calculation of how much of the applied fertilizer is actually used by the plant. Such studies have been conducted in various crops, including wheat and maize, to evaluate the impact of different agricultural practices, such as tillage and the use of cover crops, on NUE. mdpi.commdpi.com

Table 3: Nitrogen Use Efficiency (NUE) in Wheat under Different Tillage Systems

| Tillage System | Nitrogen Dose | Grain NUE (%) | Straw NUE (%) |

|---|---|---|---|

| Conventional Tillage | 82 kg ha⁻¹ | 20.5 | 3.2 |

| No-Tillage | 82 kg ha⁻¹ | 26.8 | 3.4 |

| Conventional Tillage | 115 kg ha⁻¹ | 8.4 | 3.5 |

| No-Tillage | 115 kg ha⁻¹ | 19.0 | 4.9 |

| Conventional Tillage | 149 kg ha⁻¹ | 16.5 | 5.4 |

| No-Tillage | 149 kg ha⁻¹ | 30.6 | 9.2 |

Data from a study assessing the impact of tillage and nitrogen application on NUE in durum wheat. mdpi.com

Soil amendments like biochar, a charcoal-like substance produced from the pyrolysis of biomass, can influence soil nitrogen dynamics and plant nitrogen availability. Studies using ¹⁵N-labeled ammonium have been conducted to investigate how biochar affects the fate of applied nitrogen.

Research has shown that biochar can adsorb ammonium, potentially reducing ammonia (B1221849) volatilization and making the nitrogen available to plants over a longer period. researchgate.netnih.gov In one study, biochar containing adsorbed ¹⁵N-labeled ammonia was added to soil, and the recovery of ¹⁵N by ryegrass was measured. The results indicated that the ammonia-N adsorbed by biochar is bioavailable, with an average of 6.8% of the ¹⁵N being recovered by the plant roots. researchgate.net However, the effects of biochar can be variable, and some studies have shown limited impact on plant nitrogen uptake. joaat.com The interaction between biochar, nitrogen sources, and plant nitrogen recovery is an active area of research where ¹⁵N tracers are proving to be an invaluable tool. researchgate.net

Investigating Nitrogen Metabolic Preferences in Plant Pathogens using ¹⁵N Tracing

The use of ¹⁵N tracing has been instrumental in understanding the nutritional preferences of plant pathogens, which is crucial for developing effective disease management strategies. A notable study investigated the nitrogen metabolic preferences of Fusarium oxysporum f. sp. cubense tropical race 4 (Foc TR4), the causative agent of Panama disease in bananas. The overuse of nitrogen fertilizers has been linked to increased disease severity, highlighting the importance of understanding the pathogen's nitrogen utilization. nih.gov

Research has shown that Foc TR4 exhibits a preference for ammonium nitrogen, especially in the presence of organic nitrogen. nih.gov This preference is significant because enhanced ammonium availability in the soil can increase plant susceptibility to infection by making more nutrients available to the pathogen. nih.gov When organic nitrogen is limited, the fungus displays an increased carbon content and a decreased nitrogen content, leading to a higher carbon-to-nitrogen (C:N) ratio, a finding that was not extensively reported in previous studies. nih.gov Understanding these metabolic preferences is a key step toward optimizing fertilization practices to mitigate the impact of this devastating plant disease.

Microbial Nitrogen Metabolism

This compound is a powerful tool for dissecting the complex network of nitrogen transformations within microbial communities. These studies are fundamental to our understanding of biogeochemical cycles and microbial ecology.

In microbial ecosystems, nitrogen assimilation (the incorporation of inorganic nitrogen into organic molecules) and dissimilation (the conversion of nitrate to other nitrogen forms for energy) are key processes. Short-term ¹⁵N-labeling experiments in tidal flat sediments have revealed that the balance between these two processes is heavily dependent on the available nitrogen source. researchgate.net

In these environments, nitrate is almost exclusively utilized through dissimilatory denitrification, while ammonium is rapidly assimilated by the microbial community. researchgate.net Benthic microalgae play a significant role in this assimilation, accounting for approximately a quarter of the ammonium uptake. researchgate.net The presence and activity of these microalgae can shift the sediment from being a net source to a net sink of ammonium, underscoring their importance in nitrogen recycling. researchgate.net

Table 1: Nitrogen Utilization in Tidal Mudflat Sediments

| Nitrogen Source | Primary Metabolic Pathway | Key Organisms Involved | Impact on Sediment Nitrogen Balance |

|---|---|---|---|

| Nitrate | Dissimilatory Denitrification | Denitrifying Bacteria | Nitrogen loss from the system |

| Ammonium | Assimilatory Uptake | Bacteria and Benthic Microalgae | Nitrogen retention within the system |

Biological nitrogen fixation (BNF), the conversion of atmospheric nitrogen (N₂) into ammonia, is a cornerstone of the nitrogen cycle. The use of ¹⁵N₂ gas as a tracer is considered the most direct and unambiguous method for identifying nitrogen-fixing bacteria and quantifying BNF rates. researchgate.net This technique allows researchers to bypass the need for culturing microorganisms and provides a precise measurement of nitrogen fixation in various environments. researchgate.net

The ¹⁵N isotope dilution method is another valuable technique that offers high sensitivity and precision in distinguishing the sources of nitrogen uptake by plants from the air, soil, and fertilizers. researchgate.net These methods have been crucial in assessing the contributions of nitrogen-fixing microorganisms in diverse ecosystems, from agricultural soils to aquatic environments. nih.govird.fr

At the molecular level, ¹⁵N tracers have been instrumental in elucidating the roles of key enzymes and the genes that encode them in nitrogen metabolism. In many microorganisms, the assimilation of ammonia proceeds via the glutamine synthetase (GS) and glutamate synthase (GOGAT) pathway. nih.govresearchgate.netfao.org

Studies using ¹⁵N-labeled ammonium have confirmed that ammonia is primarily assimilated into the amide-N of glutamine by GS. nih.gov This pathway is central to incorporating inorganic nitrogen into amino acids. nih.gov In contrast, glutamate dehydrogenase (GDH) has been shown to play a role in the deamination of glutamate, providing a source of 2-oxoglutarate and ammonia, which can then be re-assimilated by the GS-GOGAT pathway. nih.govresearchgate.netfao.org The expression of genes encoding these enzymes is often regulated by the nitrogen status of the cell and the surrounding environment. nih.gov

Table 2: Key Enzymes in Microbial Nitrogen Assimilation

| Enzyme | Abbreviation | Primary Function | Role in Nitrogen Metabolism |

|---|---|---|---|

| Glutamine Synthetase | GS | Catalyzes the formation of glutamine from glutamate and ammonia. | Primary entry point for ammonia into organic molecules. nih.gov |

| Glutamate Synthase | GOGAT | Transfers the amide group from glutamine to 2-oxoglutarate to form two molecules of glutamate. | Works in concert with GS to sustain amino acid synthesis. nih.govresearchgate.netfao.org |

| Glutamate Dehydrogenase | GDH | Catalyzes the reversible deamination of glutamate to 2-oxoglutarate and ammonia. | Primarily involved in catabolism and recycling of amino acids. nih.govresearchgate.netfao.org |

Stable isotope techniques are also employed to investigate how environmental stressors affect microbial nitrogen metabolism. A pilot study using the ciliate Tetrahymena pyriformis demonstrated the utility of ¹⁵N-labeled compounds in monitoring the impact of pollutants. nih.gov

In this study, cells exposed to toluene, an environmental pollutant, exhibited altered nitrogen metabolism. The production and ¹⁵N content of ammonia, the end product of nitrogen metabolism in this organism, were significantly higher in the toluene-exposed cells, indicating increased deamination rates and greater consumption of the labeled amino acid arginine. nih.gov Furthermore, the ¹⁵N abundances of several protein-bound amino acids were elevated, and differences in the ¹⁵N-enrichment of free amino acids were also observed. nih.gov These findings highlight the potential of ¹⁵N tracing to serve as a sensitive tool for assessing the metabolic impact of environmental contaminants.

Animal and Human Metabolic Studies (General Metabolic Pathways)

In animal and human research, ¹⁵N labeling has become a transformative technique for studying protein metabolism and tracing nitrogen flux through various metabolic pathways. asiaisotopeintl.comasiaisotopeintl.com As a stable, non-radioactive isotope, ¹⁵N is ideal for use in human studies, eliminating the safety concerns associated with radioactive tracers. asiaisotopeintl.com

By incorporating ¹⁵N into compounds such as amino acids, researchers can precisely track their absorption, distribution, and incorporation into proteins, as well as their catabolism. asiaisotopeintl.com This has provided critical insights into protein synthesis, degradation, and turnover rates in various physiological and pathological states. asiaisotopeintl.com For instance, ¹⁵N-enriched diets have been used in mammalian systems to label proteins systemically, revealing long-lived proteins in tissues and offering clues into processes like aging and chronic diseases. asiaisotopeintl.com This approach allows for the quantification of metabolic rates and provides a deeper understanding of the dynamics of protein metabolism in health and disease. asiaisotopeintl.com

Tracing Nitrogen Metabolism in Biological Systems

The use of compounds labeled with the stable isotope nitrogen-15 (¹⁵N), such as this compound, is a powerful technique for elucidating the pathways of nitrogen metabolism. nih.gov By introducing a ¹⁵N-labeled nitrogen source into a biological system, researchers can trace the journey of the nitrogen atoms as they are incorporated into various nitrogen-containing metabolites, including amino acids and nucleotides. nih.gov This approach provides a dynamic view of metabolic fluxes and has been instrumental in understanding tissue-specific nitrogen metabolism. nih.gov

In a typical study, a ¹⁵N-labeled tracer, such as ¹⁵NH₄Cl, is administered to an organism, and tissue samples are collected at various time points. jianhaidulab.com Metabolites are then extracted from these tissues and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov The mass spectrometer detects the mass-to-charge ratio of the metabolite fragments, allowing for the quantification of ¹⁵N enrichment in different molecules. This data reveals the pathways through which the nitrogen from the initial tracer is assimilated. nih.gov

For instance, following the administration of ¹⁵N-ammonia, the label can be observed to be rapidly incorporated into glutamate and glutamine, central molecules in nitrogen metabolism. Subsequently, the ¹⁵N can be traced as it is transferred to other amino acids through transamination reactions. The rate and extent of ¹⁵N incorporation into these molecules provide quantitative data on the flux through these metabolic pathways.

Below is a representative data table illustrating the type of findings that can be obtained from such a study, showing the ¹⁵N enrichment in key amino acids in a specific tissue over time after administration of a ¹⁵N-labeled ammonium source.

| Amino Acid | Time Point 1 (e.g., 5 min) - ¹⁵N Enrichment (%) | Time Point 2 (e.g., 15 min) - ¹⁵N Enrichment (%) | Time Point 3 (e.g., 30 min) - ¹⁵N Enrichment (%) |

|---|---|---|---|

| Glutamate | 15.2 | 25.8 | 30.1 |

| Glutamine | 20.5 | 35.2 | 42.7 |

| Aspartate | 5.1 | 10.3 | 15.6 |

| Alanine | 3.8 | 8.9 | 12.4 |

Investigation of Protein Turnover and Nitrogen Balance

Understanding the balance between protein synthesis and degradation, collectively known as protein turnover, is fundamental to comprehending cellular and organismal physiology. Stable isotopes like ¹⁵N, delivered in forms such as this compound or ¹⁵N-labeled amino acids, are invaluable tools for these investigations. nih.govnih.gov These methods allow for the measurement of the rate at which new proteins are synthesized and old proteins are broken down. nih.govnih.gov

One common approach is metabolic labeling, where an organism or cell culture is supplied with a diet or medium containing a ¹⁵N-labeled nitrogen source. frontiersin.org Over time, these ¹⁵N atoms are incorporated into newly synthesized amino acids and, subsequently, into new proteins. nih.gov By measuring the rate of ¹⁵N incorporation into the total protein pool or into specific proteins, researchers can calculate the fractional synthesis rate (FSR), which is the fraction of the protein pool that is newly synthesized per unit of time. nih.gov

Conversely, to measure protein degradation, a "pulse-chase" experiment can be performed. Cells or organisms are first "pulsed" with a ¹⁵N-labeled precursor to label the protein pool. Then, they are "chased" with an unlabeled medium. The rate of disappearance of the ¹⁵N label from the protein pool reflects the rate of protein degradation. nih.gov

The analysis is typically carried out using mass spectrometry to determine the ratio of ¹⁵N-labeled to unlabeled (¹⁴N) peptides derived from isolated proteins. nih.gov This ratio provides a direct measure of the proportion of newly synthesized protein.

The following table illustrates hypothetical data from a study measuring the fractional synthesis rate of different proteins in a cell culture after the introduction of a ¹⁵N-labeled amino acid source.

| Protein | Function | Fractional Synthesis Rate (% per hour) |

|---|---|---|

| Actin | Cytoskeletal | 1.5 |

| Hexokinase | Glycolysis | 3.2 |

| Cyclin B | Cell Cycle Regulation | 8.5 |

| Collagen | Extracellular Matrix | 0.8 |

Studies on Ammonia Transport and Glutamine Synthesis in in vivo Models

This compound and related ¹⁵N-labeled ammonium compounds are crucial for in vivo studies of ammonia transport across cellular membranes and its subsequent metabolism, particularly the synthesis of glutamine. nih.govnih.gov Such studies are especially relevant in the context of hyperammonemia, a condition of elevated ammonia levels in the blood, which can be toxic to the central nervous system. nih.govnih.gov

¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that allows for the real-time tracking of ¹⁵N-labeled compounds in living organisms. nih.govtandfonline.com In a typical experiment, an animal model, such as a rat, is infused with a ¹⁵N-labeled ammonium compound, like [¹⁵N]-ammonium acetate. nih.gov The ¹⁵N NMR spectra of the brain are then acquired over time to monitor the appearance and accumulation of ¹⁵N-labeled metabolites.

These studies have provided direct measurements of the rate of ammonia transport into the brain. nih.gov The initial rate of increase of the total cerebral ¹⁵N-labeled metabolite signal is used to determine the net rate of ammonia transport. nih.gov Furthermore, by observing the incorporation of ¹⁵N into the C5 and C2 positions of glutamine, researchers can quantify the rate of glutamine synthesis via the glutamine synthetase pathway. nih.gov This has been instrumental in understanding the brain's primary mechanism for ammonia detoxification. frontiersin.org

A study on hyperammonemic rats using ¹⁵N-NMR spectroscopy yielded precise measurements of these metabolic fluxes. The findings from such a study are summarized in the table below.

| Parameter | Measured Rate (μmol/min/g) | Methodology |

|---|---|---|

| Net Ammonia Transport into Brain | 0.13 ± 0.02 | Initial slope of total cerebral ¹⁵N-labeled metabolites |

| Total Glutamine Synthesis | 0.20 ± 0.06 | Fitting of the [5-¹⁵N]glutamine time course to a metabolic model |

| De Novo Glutamine Synthesis | 0.065 ± 0.01 | Calculated based on total glutamine accumulation |

These quantitative data highlight the significant role of glutamine synthesis in ammonia detoxification in the brain and demonstrate the power of using ¹⁵N-labeled substrates in combination with in vivo NMR spectroscopy to study complex metabolic processes. nih.gov

Methodological Considerations and Future Directions in Ammonium 15n Hydroxide Tracing